molecular formula C11H12ClF2N B2470678 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2375269-28-4

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride

Cat. No.: B2470678
CAS No.: 2375269-28-4
M. Wt: 231.67
InChI Key: XWQZAEAVYSRFGO-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-phenylbicyclo[111]pentan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H11F2NClH It is a bicyclic amine with a phenyl group and two fluorine atoms attached to the bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then functionalized to introduce the phenyl and difluoro groups.

    Introduction of the amine group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the difluorinated bicyclo[1.1.1]pentane intermediate.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure and the presence of fluorine atoms may enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane: Lacks the amine group, making it less versatile in chemical reactions.

    3-Phenylbicyclo[1.1.1]pentan-1-amine: Lacks the fluorine atoms, which may reduce its binding affinity and stability.

    2,2-Difluorobicyclo[1.1.1]pentan-1-amine: Lacks the phenyl group, which may affect its hydrophobic interactions and overall activity.

Uniqueness

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride is unique due to the combination of its bicyclic structure, phenyl group, and difluoro substitution. This combination imparts specific chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N.ClH/c12-11(13)9(6-10(11,14)7-9)8-4-2-1-3-5-8;/h1-5H,6-7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQZAEAVYSRFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2(F)F)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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